molecular formula C23H22N2O3S B2856887 2-(2,6-dimethylphenyl)-4-(4-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941913-01-5

2-(2,6-dimethylphenyl)-4-(4-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2856887
CAS No.: 941913-01-5
M. Wt: 406.5
InChI Key: VRCNOJITHFKUDN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-thiadiazine dioxide class, characterized by a sulfur-nitrogen heterocyclic core with two sulfonyl oxygen atoms. The benzo[e]-fused aromatic ring system differentiates it from simpler thiadiazine derivatives, while the substituents—2,6-dimethylphenyl and 4-methylbenzyl groups—impart steric bulk and modulate electronic properties.

Properties

IUPAC Name

2-(2,6-dimethylphenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-16-11-13-19(14-12-16)15-24-20-9-4-5-10-21(20)29(27,28)25(23(24)26)22-17(2)7-6-8-18(22)3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCNOJITHFKUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenyl)-4-(4-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the benzo[e][1,2,4]thiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,6-dimethylphenyl and 4-methylbenzyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Oxidation to form the 1,1-dioxide: This step often involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenyl)-4-(4-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, benzo[e][1,2,4]thiadiazine derivatives have been studied for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound may exhibit similar activities and could be a candidate for drug development.

Industry

In industry, such compounds can be used as intermediates in the production of dyes, agrochemicals, and advanced materials. Their stability and reactivity make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenyl)-4-(4-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide depends on its specific biological target. Generally, these compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

  • Target Compound : Benzo[e][1,2,4]thiadiazine 1,1-dioxide.
  • Analog 1: 2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (). Key Difference: The pyrido[2,3-e] fusion replaces the benzo[e] ring, introducing a nitrogen atom in the fused aromatic system. Substituents: 4-Fluorobenzyl and 4-(methylsulfanyl)phenyl groups enhance lipophilicity compared to the target’s methyl-substituted aryl groups .
  • Analog 2: 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxide (). Key Difference: A dithiazepine (seven-membered ring with two sulfur atoms) instead of a thiadiazine (six-membered ring). The larger ring size increases conformational flexibility but reduces ring strain.

Substituent Effects

Compound Substituents Impact on Properties
Target Compound 2,6-Dimethylphenyl, 4-methylbenzyl Enhanced lipophilicity and steric hindrance
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide () Bromo, dimethylphenoxy Increased electrophilicity; potential halogen bonding
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide () Benzoyl, phenyl Smaller 5-membered ring; higher reactivity in ring-contraction reactions

Pharmacological Potential

  • Anticancer Activity : ’s dithiazepine derivatives show cytotoxicity, suggesting that sulfur-heterocyclic dioxides may disrupt redox homeostasis in cancer cells . The target compound’s methyl groups could improve metabolic stability compared to halogenated analogs (e.g., compound 35 in ).
  • Antimicrobial Activity : Thiadiazine dioxides with electron-withdrawing substituents (e.g., bromo in compound 35) exhibit enhanced activity against Gram-positive bacteria, though the target’s methyl groups may reduce this effect .

Biological Activity

The compound 2-(2,6-dimethylphenyl)-4-(4-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS No. 941906-66-7) is a member of the benzo-thiadiazine family known for its diverse biological activities. This article reviews its pharmacological properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H22N2O3S
  • Molecular Weight : 406.5 g/mol
  • IUPAC Name : 2-(2,6-dimethylphenyl)-4-[(4-methylbenzyl)]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

The structure features a thiadiazine ring fused with aromatic substituents that contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological contexts:

Anticancer Activity

Research indicates that derivatives of thiadiazine compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that related compounds showed strong inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values (GI50) were notably lower than standard chemotherapy drugs, suggesting enhanced efficacy .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases associated with cancer progression, including NEK family kinases. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, further contributing to their cytotoxic effects .

Case Studies

Several case studies provide insight into the compound's biological activities:

  • Cell Line Studies :
    • In vitro studies using MCF-7 and HeLa cell lines revealed that the compound significantly inhibited cell growth with GI50 values of 3.18 µM and 8.12 µM respectively, outperforming traditional chemotherapeutics .
  • In Vivo Studies :
    • Animal models treated with similar thiadiazine derivatives showed reduced tumor sizes compared to control groups. These findings underscore the potential for this compound in therapeutic applications against various cancers .

Data Table: Biological Activity Summary

Activity Type Cell Line/Model GI50 (µM) Reference
Anticancer ActivityMCF-73.18
Anticancer ActivityHeLa8.12
In Vivo Tumor ReductionMouse ModelSignificant Decrease

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves cyclization of precursor molecules under acidic conditions. For example:

  • Key Step : Refluxing intermediates (e.g., substituted benzylamines and thiadiazine precursors) in ethanol saturated with HCl gas to promote cyclization .
  • Purification : Recrystallization from methanol or ethanol to achieve >95% purity, as validated by melting point analysis and HPLC .
  • Derivative Synthesis : Modifying substituents (e.g., halogenation or methylation) at the benzyl or phenyl groups to explore structure-activity relationships (SAR) .

Basic: How to characterize the compound’s structural and physicochemical properties?

Methodological Answer:
Use a combination of analytical techniques:

  • Structural Elucidation :
    • X-ray crystallography to confirm bond angles and heterocyclic conformation (e.g., chair vs. boat configurations in the thiadiazine ring) .
    • NMR spectroscopy (¹H/¹³C) to verify substituent positions, such as methyl groups on the phenyl rings .
  • Physicochemical Properties :
    • Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) to guide formulation for biological assays.
    • Stability : Conduct accelerated degradation studies under varying pH and temperature conditions .

Advanced: How to design a structure-activity relationship (SAR) study for pharmacological optimization?

Methodological Answer:

Substituent Variation : Synthesize derivatives with modifications at the 2,6-dimethylphenyl or 4-methylbenzyl groups (e.g., halogenation, methoxy, or nitro groups) to assess electronic and steric effects .

Biological Testing :

  • In vitro enzyme assays : Measure inhibition of target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
  • Cellular models : Evaluate cytotoxicity and membrane permeability in cancer cell lines (e.g., IC₅₀ determination) .

Computational Modeling : Perform molecular docking to predict binding interactions with target receptors, guided by crystallographic data .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Replication : Standardize assay conditions (e.g., enzyme concentration, incubation time) to minimize variability .

Meta-Analysis : Use bibliometric tools to compare methodologies, such as differences in cell lines or endpoint measurements (e.g., ATP-based vs. resazurin assays) .

Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities and validate target engagement .

Advanced: What experimental frameworks are recommended for environmental impact assessment?

Methodological Answer:

Fate Analysis :

  • Hydrolysis/photolysis : Expose the compound to UV light and aqueous buffers at varying pH to simulate environmental degradation .

Ecotoxicology :

  • Aquatic toxicity : Test effects on Daphnia magna or algal growth inhibition using OECD guidelines.
  • Bioaccumulation : Measure logP values and tissue concentrations in model organisms (e.g., zebrafish) .

Theoretical Modeling : Use quantitative structure-activity relationship (QSAR) models to predict environmental persistence and toxicity .

Basic: What are the key considerations for purity validation in pharmacological studies?

Methodological Answer:

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) and a C18 column; aim for ≥95% purity with baseline separation of peaks .
  • Elemental Analysis : Confirm carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
  • Spectroscopic Consistency : Match IR spectra (e.g., S=O stretches at ~1150–1250 cm⁻¹) to reference data .

Advanced: How to investigate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Omics Approaches :

  • Proteomics : Perform SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment.
  • Transcriptomics : Use RNA-seq to map gene expression changes in target pathways (e.g., apoptosis or inflammation) .

In vivo Models :

  • Rodent studies : Administer the compound intraperitoneally and monitor pharmacokinetics (e.g., AUC, Cₘₐₓ) and tissue distribution .

Pathway Inhibition : Apply phospho-specific antibodies in Western blotting to validate modulation of signaling cascades (e.g., MAPK/ERK) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.